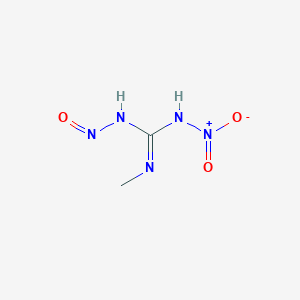

N''-Methyl-N-nitro-N'-nitrosoguanidine

Description

Significance as a Research Tool in Carcinogenesis and Mutagenesis Studies

MNNG is a widely utilized research tool for inducing carcinogenesis and mutagenesis in experimental models. nih.gov Its significance stems from its consistent ability to act as a direct-acting carcinogen and mutagen, reliably initiating the processes that lead to genetic mutations and the development of tumors in a variety of biological systems. wikipedia.orgnih.govinchem.org

The primary molecular action of MNNG is its function as an alkylating agent. medchemexpress.com It covalently adds alkyl groups to DNA bases, with a notable propensity for the O⁶ position of guanine (B1146940) and the O⁴ position of thymine (B56734). wikipedia.org The formation of O⁶-methylguanine is a particularly critical premutagenic lesion. nih.gov During DNA replication, this altered guanine base frequently mispairs with thymine instead of cytosine. This leads to a specific and characteristic mutational signature: a G:C to A:T transition mutation. nih.govresearchgate.net This high frequency of a specific mutation type makes MNNG an invaluable tool for studying the consequences of particular genetic changes. nih.govnih.gov Studies have demonstrated that G:C to A:T transitions can account for the vast majority of mutations induced by MNNG, with some analyses reporting figures as high as 96.6%. researchgate.netnih.gov

In carcinogenesis research, MNNG is extensively used to induce tumors in laboratory animals, creating models that mimic human cancers. It has proven effective in a wide range of species, including mice, rats, hamsters, and dogs. nih.govinchem.orginchem.org A key feature of MNNG-induced carcinogenesis is its strong local effect, often causing tumors to develop at the site of application. nih.govinchem.org When administered orally, it reliably induces tumors throughout the gastrointestinal tract, including the esophagus, stomach, and intestines, making it a standard agent for developing models of gastric and colorectal cancer. nih.govwaocp.orginchem.orgoup.com These animal models are crucial for studying the step-by-step progression of cancer, from initial cellular changes to malignant tumors, and for investigating potential therapeutic interventions. waocp.orgamegroups.org

The cellular response to MNNG-induced DNA damage is also a major area of investigation. The lesions created by MNNG trigger complex cellular signaling pathways, including the DNA mismatch repair (MMR) system. nih.govpnas.org The MMR pathway recognizes the O⁶-methylguanine lesion, and its activation is critical for the subsequent cellular outcomes, which can include cell cycle arrest, DNA repair, or apoptosis (programmed cell death). nih.govpnas.org By studying how cells with functional or deficient MMR systems respond to MNNG, researchers have gained significant insights into the mechanisms of DNA repair and how defects in these pathways contribute to cancer susceptibility. nih.govpnas.org

Table 1: Carcinogenic Effects of MNNG in Various Animal Models

| Animal Species | Primary Tumor Sites Observed | Reference |

|---|---|---|

| Rats | Esophagus, forestomach, stomach (adenocarcinomas), small intestine, large bowel, sarcomas of the gastrointestinal tract. | nih.govinchem.org |

| Mice | Lung tumors, liver tumors, haemangioendotheliomas (following subcutaneous injection). | nih.govinchem.org |

| Hamsters | Squamous cell papillomas and carcinomas of the forestomach. | nih.govnih.gov |

| Dogs | Tumors of the gastrointestinal tract. | nih.govinchem.org |

| Ferrets | Gastric adenocarcinoma. | oup.com |

Table 2: Mutagenic Profile of N''-Methyl-N-nitro-N'-nitrosoguanidine (MNNG)

| Parameter | Finding | Reference |

|---|---|---|

| Primary Mechanism | Alkylation of DNA, primarily forming O⁶-methylguanine. | wikipedia.orgmedchemexpress.com |

| Predominant Mutation Type | G:C to A:T transitions. | nih.govresearchgate.netnih.gov |

| Frequency of G:C to A:T Transitions | Accounts for ~89-97% of induced single-base substitutions. | researchgate.netnih.gov |

| Influence of DNA Sequence | Mutation frequency is higher when the guanine is preceded (5' side) by a purine (B94841) (Guanine or Adenine) compared to a pyrimidine (B1678525). | nih.govresearchgate.net |

| Cellular Response System Triggered | DNA Mismatch Repair (MMR) pathway. | nih.govpnas.org |

Historical Context of its Application in Experimental Biology

The journey of MNNG in experimental biology began with the discovery of its potent mutagenic activity in 1960. nih.gov This finding quickly established the compound as one of the most powerful and widely used chemical mutagens in scientific research. nih.govwmich.edu Its initial applications were in the field of microbiology, where it was used to induce mutations in bacteria, such as Escherichia coli and Streptomyces coelicolor, and in fungi. researchgate.netnih.gov These early studies were instrumental in elucidating fundamental genetic processes and for strain improvement in industrial microbiology.

Following its success in microorganisms, the use of MNNG was extended to plant genetics. nih.gov Researchers applied it to various plant species, including Zea mays (corn), to induce mutations and study genetic traits, contributing to the broader understanding of plant biology and genetics. wmich.edu

By the 1970s, the focus of MNNG research had expanded significantly to include mammalian cells and the study of cancer. nih.govaacrjournals.org Scientists discovered that MNNG could inhibit the synthesis of DNA, RNA, and protein in mammalian cells, with DNA synthesis being the most sensitive process. aacrjournals.org This period marked the beginning of its extensive use as an experimental carcinogen. inchem.org Research demonstrated its ability to cause tumors in virtually all animal species tested, solidifying its role as a reliable tool for inducing cancer in laboratory settings. inchem.org The development of MNNG-induced gastric cancer models in rats, for instance, proved to be highly valuable as they histologically resembled certain types of human stomach cancer. waocp.org

In more recent decades, MNNG has been employed in increasingly sophisticated molecular biology and cancer research applications. It has been used to transform normal human cell lines into precancerous models, allowing for detailed investigation of the early stages of carcinogenesis in a controlled in vitro environment. spandidos-publications.com Furthermore, its specific mechanism of inducing O⁶-methylguanine lesions has made it a critical tool for studying DNA repair pathways, particularly the role of O⁶-methylguanine-DNA methyltransferase (MGMT) and the mismatch repair (MMR) system in protecting the genome from alkylation damage. nih.govpnas.org The ability to induce a specific type of DNA damage has allowed researchers to dissect the complex cellular responses to genotoxicity and understand how failures in these responses can lead to disease. nih.govnih.gov

Structure

3D Structure

Properties

CAS No. |

66542-13-0 |

|---|---|

Molecular Formula |

C2H5N5O3 |

Molecular Weight |

147.09 g/mol |

IUPAC Name |

2-methyl-1-nitro-3-nitrosoguanidine |

InChI |

InChI=1S/C2H5N5O3/c1-3-2(4-6-8)5-7(9)10/h1H3,(H2,3,4,5,8) |

InChI Key |

POJDZWIPNZWPAU-UHFFFAOYSA-N |

Canonical SMILES |

CN=C(NN=O)N[N+](=O)[O-] |

Origin of Product |

United States |

Molecular Mechanisms of Interaction with Biological Macromolecules

Alkylating Agent Properties and Reactivity

MNNG is classified as a monofunctional alkylating agent, meaning it introduces a single methyl group to nucleophilic sites within macromolecules. Its reactivity is attributed to its decomposition, which generates a highly reactive methyldiazonium ion. This electrophilic species readily attacks electron-rich centers in DNA and RNA, leading to the covalent attachment of a methyl group.

Direct Alkylation of DNA and RNA

The interaction of MNNG with nucleic acids is a direct chemical reaction that does not require metabolic activation. The methyldiazonium ion generated from MNNG can methylate various positions on the purine (B94841) and pyrimidine (B1678525) bases of both DNA and RNA, as well as the phosphate (B84403) backbone of these molecules. This indiscriminate alkylation disrupts the normal structure and function of nucleic acids, interfering with processes such as DNA replication and transcription.

Formation of Specific DNA Adducts

The methylation of DNA by MNNG results in the formation of several distinct chemical products known as DNA adducts. The distribution and biological consequences of these adducts vary depending on the site of methylation.

| DNA Adduct | Relative Abundance (%) |

| 7-Methylguanine (B141273) (7-MeG) | 82 |

| 3-Methyladenine (B1666300) (3-MeA) | 12 |

| O6-Methylguanine (O6-MeG) | 7 |

| Other Methylated Bases | <5 |

| Phosphotriesters | Parallels O-alkylation products |

Among the various DNA adducts formed by MNNG, O6-methylguanine (O6-MeG) is considered the most significant in terms of mutagenesis and carcinogenesis. oup.comoup.com Although it constitutes a smaller fraction of the total adducts compared to 7-methylguanine, its formation is highly pro-mutagenic. oup.com During DNA replication, the presence of O6-MeG in the template strand frequently leads to the misincorporation of thymine (B56734) (T) instead of cytosine (C). oup.com This results in a G:C to A:T transition mutation in the subsequent round of replication. nih.gov The mutagenic potential of O6-MeG is a critical factor in the initiation of cancer by alkylating agents. oup.com

The most abundant DNA adduct formed by MNNG is 7-methylguanine (7-MeG) , accounting for approximately 82% of the total methylation. oup.com The N7 position of guanine (B1146940) is the most nucleophilic site in DNA, making it a primary target for alkylation. oup.com While 7-MeG is a major lesion, it is generally not considered to be directly miscoding and is efficiently removed by the base excision repair (BER) pathway. However, its formation can lead to instability of the glycosidic bond, potentially resulting in depurination and the formation of an apurinic (AP) site, which can be mutagenic if not repaired.

3-Methyladenine (3-MeA) is another significant adduct, comprising about 12% of the methylation products. oup.com The formation of 3-MeA is cytotoxic as it can block DNA replication. oup.com This lesion is also repaired by the BER pathway, initiated by a specific DNA glycosylase.

Besides attacking the nitrogen and oxygen atoms of the nucleotide bases, the reactive species generated from MNNG can also methylate the phosphate backbone of DNA. This reaction results in the formation of phosphotriesters (PTEs) . The extent of phosphotriester formation generally parallels that of other oxygen alkylation products, such as O6-alkylguanine. oup.com The formation of these phosphotriesters neutralizes the negative charge of the phosphate backbone, which can alter the conformation of the DNA helix and affect the binding of proteins that interact with the DNA backbone. Some studies on similar alkylating agents have shown that these phosphotriesters can be unstable and lead to single-strand breaks in the DNA. oup.com

Protein Modification and Functional Consequences (e.g., Nitrohomoarginine Formation from Lysine)

A significant interaction of MNNG with proteins involves the chemical modification of amino acid residues, particularly the conversion of lysine (B10760008) to nitrohomoarginine. cdnsciencepub.combmrat.org This reaction occurs through the transfer of the nitroguanido group from MNNG to the ε-amino group of lysine residues within the protein structure. cdnsciencepub.com The formation of nitrohomoarginine introduces a bulky and highly polar group, which can lead to substantial alterations in the protein's physicochemical properties and, consequently, its biological function.

Research has demonstrated that this modification can lead to several functional consequences. For instance, the conversion of lysine to nitrohomoarginine in serum albumin results in an increased extinction coefficient and altered electrophoretic mobility. cdnsciencepub.com More critically, the modification of key proteins can impair their essential activities. When cytochrome c, a vital component of the electron transport chain, is modified by MNNG, it loses its ability to act as an electron acceptor, thereby disrupting cellular respiration. nih.gov Similarly, the treatment of histones with MNNG has been shown to result in the formation of nitrohomoarginine, potentially affecting chromatin structure and gene regulation. nih.gov

Table 1: Effects of MNNG-Induced Protein Modification

| Modified Protein | Amino Acid Target | Resulting Modification | Functional Consequence | Reference |

|---|---|---|---|---|

| Serum Albumin | Lysine | Nitrohomoarginine | Increased extinction coefficient, altered electrophoretic mobility | cdnsciencepub.com |

| Cytochrome c | Lysine | Nitrohomoarginine | Inability to act as an electron acceptor | nih.gov |

Role of Decomposition Products in Biological Activity

The biological effects of MNNG are not solely attributable to the parent compound but are also significantly mediated by its decomposition products. The stability of MNNG is highly dependent on environmental conditions, particularly pH, leading to the formation of different reactive species. nih.govwikipedia.org

Diazomethane (B1218177) Generation and its Contribution to Methylation

In basic or alkaline aqueous solutions, MNNG decomposes to generate diazomethane (CH₂N₂). wikipedia.org Diazomethane is a well-established and highly potent methylating agent. wikipedia.org Its small size and high reactivity allow it to readily transfer a methyl group to various nucleophilic sites on biological macromolecules.

The primary target for methylation by diazomethane is DNA. It adds alkyl groups to the O6 position of guanine and the O4 position of thymine. wikipedia.org This methylation can lead to mispairing during DNA replication, resulting in G:C to A:T transition mutations. wikipedia.org These genetic alterations are a fundamental basis for the mutagenic and carcinogenic activity of MNNG. Beyond DNA, diazomethane can also methylate other substrates within the cell, contributing to the broader toxicological profile of MNNG. wikipedia.org

Nitrous Acid Formation in Acidic Environments

Under acidic conditions, such as those found in the stomach, MNNG undergoes a different decomposition pathway, releasing nitrous acid (HNO₂). bmrat.orgnih.govwikipedia.org The formation of nitrous acid is accompanied by the production of N-methyl-N'-nitroguanidine. nih.gov

Nitrous acid is itself a reactive and mutagenic substance. unacademy.com It is known to cause deamination of purine and pyrimidine bases in DNA. For example, it can convert adenine (B156593) to hypoxanthine (B114508) and cytosine to uracil. These changes in DNA bases lead to errors in replication and transcription, contributing to the mutagenic effects observed with MNNG exposure in acidic environments. bmrat.org Furthermore, the exposure of MNNG to acidic conditions has been linked to the generation of free radicals, which can induce oxidative stress and further damage cellular components. bmrat.org

Table 2: Decomposition Products of MNNG and Their Biological Roles

| Condition | Decomposition Product | Primary Biological Action | Macromolecular Target | Consequence |

|---|---|---|---|---|

| Basic (Alkaline) | Diazomethane | Methylation | DNA (O6-guanine, O4-thymine) | Point mutations, carcinogenesis |

Cellular and Subcellular Responses to N Methyl N Nitro N Nitrosoguanidine Exposure

DNA Damage and Repair Pathways

Cells have evolved a sophisticated network of DNA repair pathways to counteract the damaging effects of agents like MNNG. The choice of repair pathway is largely dependent on the specific type of DNA lesion. The cellular response to MNNG is multifaceted, involving direct damage reversal, excision repair mechanisms, and damage tolerance pathways.

Induction of DNA Strand Breaks

MNNG exposure leads to the formation of DNA strand breaks. inchem.org Studies utilizing the comet assay have revealed that the single-strand breaks (ssb) detected immediately after MNNG treatment in hamster V79 cells are predominantly alkali-labile sites. nih.gov This indicates that the initial damage consists of methylated bases that are converted to breaks under alkaline conditions used in the assay. True single-strand breaks may also form as intermediates during the repair of these methylated bases, for instance, through the action of DNA glycosylases in the base excision repair pathway. tandfonline.com The methylation of the phosphate (B84403) moiety of the DNA backbone by MNNG can also result in liable phosphate triesters, which may contribute to the formation of these single-strand breaks. wmich.edu

Involvement of Mismatch Repair (MMR) Pathway

The DNA Mismatch Repair (MMR) pathway plays a pivotal and somewhat paradoxical role in the cellular response to MNNG. While MMR is primarily known for correcting replication errors, it also recognizes the O6-MeG lesion when it is mispaired with thymine (B56734) (T) during DNA replication. mdpi.com Instead of directly repairing the lesion, a functional MMR system is required for the cytotoxic effects of MNNG. pnas.org Cells deficient in MMR are tolerant to MNNG, a phenomenon known as alkylation tolerance. pnas.org

The process is initiated by the MutSα complex (a heterodimer of MSH2 and MSH6), which recognizes the O6-MeG:T mispair. nih.govresearchgate.net This recognition triggers a cascade of events that can lead to cell cycle arrest, typically at the G2/M checkpoint, and ultimately apoptosis. researchgate.netnih.govnih.gov This MMR-dependent signaling is thought to prevent the fixation of mutations by eliminating damaged cells. nih.gov The MMR machinery can directly signal to kinases such as ATR and CHK1 to coordinate cell cycle checkpoints and repair activities. researchgate.net

| Protein/Complex | Function in MNNG Response | Reference |

|---|---|---|

| MutSα (MSH2/MSH6) | Recognizes O6-methylguanine:Thymine (O6-MeG:T) mismatches. nih.gov | nih.gov |

| MutLα (MLH1/PMS2) | Recruited after mismatch recognition by MutSα; acts as a molecular scaffold. researchgate.netfrontiersin.org | researchgate.netfrontiersin.org |

| ATR/CHK1 | Signaling kinases activated by the MMR system to induce G2/M cell cycle arrest. researchgate.netnih.gov | researchgate.netnih.gov |

| p53/p73 | Tumor suppressor proteins that can be involved in signaling apoptosis, though the pathway can also be p53-independent. pnas.orgnih.gov | pnas.orgnih.gov |

Nucleotide Excision Repair (NER) Mechanisms (e.g., ABC Excinuclease)

Nucleotide Excision Repair (NER) is a versatile pathway that typically removes bulky, helix-distorting DNA lesions. wikipedia.orgatlasgeneticsoncology.org While MNNG-induced lesions like O6-MeG are not considered classic bulky adducts, evidence suggests that NER can participate in their repair. In Escherichia coli, the ABC excinuclease, a key component of the NER pathway encoded by the uvrA, uvrB, and uvrC genes, has been shown to incise MNNG-methylated DNA both in vitro and in vivo. unc.edunih.gov This enzyme complex recognizes helical distortions in the DNA and makes incisions on both sides of the lesion, allowing for the removal of a short oligonucleotide containing the damage. nih.govyoutube.com The ability of ABC excinuclease to act on MNNG-induced damage indicates that even small adducts can cause sufficient helical distortion to be recognized by the NER machinery. nih.gov

Base Excision Repair (BER) Contributions

The Base Excision Repair (BER) pathway is the primary mechanism for repairing many of the lesions produced by MNNG, particularly N-alkylated purines such as 7-methylguanine (B141273) (7-meG) and 3-methyladenine (B1666300) (3-meA). mdpi.commdpi.com BER is initiated by a DNA glycosylase that recognizes and removes the damaged base. nih.govmdpi.com For example, N-methylpurine-DNA glycosylase (MPG), also known as alkyladenine DNA glycosylase (AAG), excises these N-alkylated bases. mdpi.comnih.gov

Following base removal, an apurinic/apyrimidinic (AP) endonuclease, such as APE1, cleaves the phosphodiester backbone at the resulting AP site. nih.gov The repair is then completed by a DNA polymerase, which inserts the correct nucleotide, and a DNA ligase, which seals the remaining nick in the DNA strand. nih.govnih.gov While BER efficiently handles N-alkylations, at high concentrations of MNNG, this pathway can become saturated, contributing to the agent's cytotoxicity. mdpi.com

Function of O6-Methylguanine-DNA Methyltransferase (MGMT)

The most critical defense mechanism against the mutagenic effects of MNNG is the DNA repair protein O6-Methylguanine-DNA Methyltransferase (MGMT). wikipedia.orgnih.gov MGMT directly reverses the O6-MeG lesion in a single-step reaction. mdpi.com It transfers the methyl group from the O6 position of guanine (B1146940) to a cysteine residue within its own active site. wikipedia.orgimrpress.com

This process is stoichiometric, meaning each MGMT molecule can only repair one lesion and is subsequently ubiquitinated and degraded. mdpi.comresearchgate.net Therefore, the cellular capacity to repair O6-MeG is directly dependent on the level of MGMT expression. mdpi.com High levels of MGMT confer resistance to the cytotoxic and mutagenic effects of MNNG and other alkylating agents. mdpi.comresearchgate.net Conversely, low or absent MGMT expression sensitizes cells to these agents. tandfonline.com The expression of the MGMT gene can itself be induced by exposure to DNA damaging agents like MNNG and ionizing radiation in some cell types. nih.gov

| Pathway | Key Lesion(s) Repaired | Mechanism Summary | Key Proteins | Reference |

|---|---|---|---|---|

| Mismatch Repair (MMR) | O6-MeG:T Mispairs | Recognizes mismatch, leading to signaling for G2/M arrest and apoptosis rather than direct repair. | MSH2, MSH6, MLH1, PMS2 | pnas.orgnih.govnih.gov |

| Nucleotide Excision Repair (NER) | MNNG-induced adducts causing helical distortion | Recognizes distortion, dual incision, and removal of an oligonucleotide patch. | ABC Excinuclease (in E. coli) | unc.edunih.gov |

| Base Excision Repair (BER) | N7-methylguanine, N3-methyladenine | Glycosylase removes the damaged base, followed by incision, synthesis, and ligation. | MPG (AAG), APE1, DNA Polymerase β, DNA Ligase | mdpi.comnih.gov |

| Direct Reversal | O6-methylguanine (O6-MeG) | Direct transfer of the methyl group from guanine to the MGMT protein. | O6-Methylguanine-DNA Methyltransferase (MGMT) | wikipedia.orgmdpi.com |

Translesion Synthesis (TLS) and DNA Polymerase Involvement (e.g., REV3, POL-beta)

When DNA lesions are not repaired before the cell enters S-phase, the replication machinery can stall. Translesion Synthesis (TLS) is a DNA damage tolerance mechanism that allows replication to proceed past such lesions, albeit often at the cost of fidelity. frontiersin.orgmdpi.comyoutube.com Specialized, low-fidelity DNA polymerases temporarily replace the high-fidelity replicative polymerases to bypass the damage. nih.gov

In the context of MNNG-induced damage, Polymerase ζ (Pol ζ), which includes the catalytic subunit REV3, is implicated in the bypass of O6-MeG lesions. nih.gov Research in mouse embryonic fibroblasts suggests that Pol ζ can be involved in error-prone bypass of O6-MeG. Interestingly, the mutagenic potential of Pol ζ at these lesions appears to be masked by the MMR pathway, which efficiently corrects the misinsertions made by this polymerase. nih.gov DNA polymerase beta (Pol-β), a key enzyme in the BER pathway, is also involved in the cellular response to MNNG, primarily by filling the single-nucleotide gap created after a damaged base is excised. nih.govnih.gov

Signal Transduction Cascade Modulation

Exposure to N''-Methyl-N-nitro-N'-nitrosoguanidine (MNNG) triggers a complex array of cellular signaling responses, significantly altering the activity of various signal transduction cascades that govern cell fate decisions such as proliferation, survival, and apoptosis.

Activation of Protein Kinase Pathways (e.g., cAMP-Protein Kinase A (PKA)-CREB pathway)

Low concentrations of MNNG have been shown to activate the cyclic AMP (cAMP)-Protein Kinase A (PKA)-cAMP response element-binding protein (CREB) signaling pathway. nih.gov Research has demonstrated that treatment with 0.2 microM MNNG can stimulate the expression of genes driven by the cAMP response element (CRE). nih.gov This is consistent with findings that show an increase in the phosphorylation of CREB at serine-133 in Vero cells following MNNG treatment. nih.gov

The activation of this pathway involves the elevation of intracellular cAMP levels, which has been observed to increase approximately 1.53-fold after a 60-minute treatment with MNNG. nih.gov This rise in cAMP leads to the activation of PKA, which in turn phosphorylates and activates CREB. nih.gov Interestingly, the activation of the PKA-CREB signaling pathway by MNNG appears to be independent of genomic DNA damage. nih.gov Studies have shown that MNNG can activate this pathway to a comparable level in both normal and enucleated cells, suggesting that the initial signal for this pathway's activation originates from cellular locations other than the nucleus. nih.gov

Interactive Table: MNNG's Effect on the cAMP-PKA-CREB Pathway

| Parameter | Observation | Fold Change (vs. Control) | Cell Type | Reference |

|---|---|---|---|---|

| CRE-driven Gene Expression | Stimulated | ~1.5-fold | Vero | nih.gov |

| Phosphorylated CREB (ser-133) | Increased | 2.08-fold | Vero | nih.gov |

| Intracellular cAMP Level | Elevated | 1.53-fold | Vero | nih.gov |

| PKA Activity | Activated | - | Vero | nih.gov |

Ras-MAPK Pathway Activation

MNNG has been identified as a specific activator of the Ras-Mitogen-Activated Protein Kinase (MAPK) pathway, particularly in a manner that is dependent on oncogenic Ras. tandfonline.comnih.gov Studies have demonstrated that MNNG treatment can induce the phosphorylation of Erk, a key downstream kinase in the Ras-MAPK cascade, in human lung cancer cell lines. tandfonline.com This activation of the Ras-MAPK pathway by MNNG is not suppressed by inhibitors of PI3K, p38/HOG1, Raf, or CDK. nih.gov However, the MNNG-induced phosphorylation of Erk is abolished by the MEK inhibitors U0126 and PD98059, confirming the specific involvement of the Ras-MAPK pathway. nih.gov

While MNNG treatment induces the clustering of the Epidermal Growth Factor Receptor (EGFR), it does not lead to the activation of Ras, a downstream mediator in the EGFR signaling pathway, in the same way that EGF treatment does. nih.gov Furthermore, pre-incubation of cells with MNNG can inhibit the activation of Ras by subsequent EGF treatment. nih.gov

ATM, p38 MAPK, and JNK Signaling Pathway Activation

Exposure to MNNG has been shown to activate several stress-responsive signaling pathways, including Ataxia Telangiectasia Mutated (ATM), p38 MAPK, and c-Jun N-terminal kinase (JNK). plos.org The activation of these pathways is often mediated by the generation of reactive oxygen species (ROS). plos.org Inhibitor experiments have confirmed that ATM, p38 MAPK, and JNK are activated by ROS and are involved in cellular responses to MNNG. plos.org Studies in various cell lines have demonstrated that MNNG can strongly induce the phosphorylation of ATM, p38 MAPK, and JNK. plos.org

NF-κB and AP-1 Pathway Activation

Low concentrations of MNNG have been found to activate the transcription factors Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). exlibrisgroup.com In transient transfection assays using reporter vectors, the expression of genes driven by AP-1 and NF-κB was elevated by approximately 1.3-fold in MNNG-treated cells compared to untreated controls. exlibrisgroup.com Other research has indicated that MNNG treatment activates AP-1 and NF-κB as early epigenetic events. wjgnet.com Computational analysis of the promoter region of the human REV3 gene, which is activated by MNNG, has identified binding sites for both AP-1 and NF-κB, suggesting their role in the transcriptional regulation of genes in response to MNNG. wjgnet.com

Interactive Table: MNNG-Induced Activation of Transcription Factors

| Transcription Factor | Activation Status | Fold Change in Reporter Gene Expression (vs. Control) | Reference |

|---|---|---|---|

| NF-κB | Activated | ~1.3-fold | exlibrisgroup.com |

| AP-1 | Activated | ~1.3-fold | exlibrisgroup.com |

| CREB | Activated | ~1.4-fold | exlibrisgroup.com |

PI3K-AKT Signaling Pathway Downregulation

The impact of MNNG on the Phosphoinositide 3-kinase (PI3K)-AKT signaling pathway appears to be complex and potentially context-dependent. Some studies suggest that MNNG exposure leads to a downregulation of this pathway. An analysis of differentially expressed genes in normal stomach cells following MNNG treatment identified the PI3K-AKT signaling pathway as being primarily modified, with a notable downregulation. koreascience.kr Another study found that chronic MNNG treatment in rats suppressed the activity of the PI3K/AKT pathway while promoting the epithelial-to-mesenchymal transition (EMT) and cell proliferation. wjgnet.com In this study, hesperidin (B1673128) was shown to reverse the MNNG-inhibited PI3K/AKT pathway. nih.gov

Conversely, other research indicates a potential upregulation of this pathway by MNNG. For instance, a study on MNNG-induced chronic atrophic gastritis showed that folic acid administration improved gastric tissue injury and was associated with decreased levels of PI3K and Akt, suggesting that MNNG may have initially increased their levels. scielo.org

Cell Surface Receptor Clustering and Interference with Receptor-Mediated Signaling (e.g., EGFR, TNFR)

MNNG is known to induce the clustering of cell surface receptors, including the Epidermal Growth Factor Receptor (EGFR) and the Tumor Necrosis Factor Receptor (TNFR), in a ligand-independent manner. nih.govnih.govnih.gov The clustering of EGFR induced by MNNG is morphologically similar to that observed with epidermal growth factor (EGF) treatment. nih.gov However, unlike EGF, MNNG-induced clustering does not activate the downstream mediator Ras. nih.gov

Furthermore, MNNG can interfere with receptor-mediated signaling. Pre-incubating cells with MNNG has been shown to inhibit the autophosphorylation of EGFR upon subsequent treatment with EGF. nih.gov This interference extends to the phosphorylation of specific tyrosine residues on EGFR that are crucial for downstream signaling. nih.gov The mechanism behind MNNG-induced receptor clustering involves changes in sphingolipid metabolism and occurs predominantly at lipid rafts. nih.gov The redistribution of acid sphingomyelinase (ASM) and the production of ceramide appear to play a role in this process. nih.gov The clustering of EGFR and TNFR by MNNG has been observed to be independent of genomic DNA damage, as it can occur in enucleated cells. nih.govresearchgate.net

Epigenetic Modifications

MNNG is a potent inducer of epigenetic modifications, altering the landscape of DNA methylation and histone modifications. These changes can have profound and lasting effects on gene expression and cellular function.

Global and Locus-Specific DNA Methylation Changes

As a methylating agent, MNNG can directly alter DNA methylation patterns. spandidos-publications.com Its primary effect is the methylation of nitrogenous bases in DNA. wmich.edu Studies have shown that MNNG treatment can lead to both global and locus-specific changes in DNA methylation. In rat glandular stomach carcinogenesis models, MNNG induced altered methylation of the pepsinogen 1 (Pg1) gene, with increased methylation at both CCGG and GCGC sites observed in stomach cancers. nih.gov These alterations in methylation patterns were found to be acquired early in the carcinogenic process and became progressively more pronounced as tumors developed. nih.gov

Demethylation of Gene Promoters (e.g., hTERT promoter)

Paradoxically, while MNNG is known as a methylating agent, it can also induce demethylation at specific gene promoters. spandidos-publications.comnih.gov A notable example is the promoter of the human telomerase reverse transcriptase (hTERT) gene. spandidos-publications.comnih.gov In normal human gastric mucosal epithelial cells exposed to MNNG, researchers observed selective demethylation of five methylated cytosines outside of CpG dinucleotides within a 290-bp fragment of the hTERT promoter. spandidos-publications.comnih.gov Interestingly, the methylated cytosines within CpG dinucleotides remained unaffected. spandidos-publications.comnih.gov This specific demethylation pattern was strikingly similar to that observed in human gastric adenocarcinoma cell lines. spandidos-publications.comnih.gov Such MNNG-induced demethylation may represent an early molecular event that contributes to malignant transformation. spandidos-publications.comnih.gov The methylation status of the hTERT promoter is known to play a crucial role in regulating hTERT expression and the subsequent activation of telomerase, a key enzyme in cellular immortalization and cancer. spandidos-publications.comnih.gov

Dysregulation of Histone Modifications

In addition to DNA methylation, MNNG exposure also leads to the dysregulation of histone modifications. Histones, the proteins around which DNA is wound, can be modified in various ways, influencing chromatin structure and gene accessibility. Research has shown that MNNG can directly modify histones. nih.gov In studies where rat liver chromatin was fractionated and its components (DNA, histones, and non-histone chromosomal proteins) were treated with MNNG, significant binding of the compound to both histones and non-histone chromosomal proteins was observed. nih.gov This modification of histones led to a drastic increase in the template activity of reconstituted chromatin for RNA synthesis, suggesting that MNNG-induced histone modifications can alter gene expression by changing chromatin structure. nih.gov Furthermore, in the absence of the enzyme poly(ADP-ribose) glycohydrolase (PARG), MNNG treatment leads to more pronounced poly(ADP-ribose) (PAR) modifications of histone H1 and histone H2B. spandidos-publications.com This increased PARylation is associated with chromatin decondensation, making the genomic DNA more accessible to alkylation by MNNG. spandidos-publications.com

Reactive Oxygen Species (ROS) Generation and Oxidative Stress Induction

MNNG exposure is a significant source of intracellular reactive oxygen species (ROS), leading to a state of oxidative stress. plos.orgnih.gov This oxidative stress is a key mediator of MNNG-induced cellular damage and signaling.

Studies have demonstrated that MNNG treatment increases intracellular ROS levels. nih.gov This was confirmed using fluorescent probes that detect ROS within cells. nih.gov The generation of ROS is not merely a byproduct of MNNG's activity but plays a crucial role in mediating its effects. For instance, ROS have been shown to be required for MNNG-induced Epstein-Barr virus (EBV) reactivation. plos.orgnih.gov The use of ROS scavengers, such as N-acetyl-L-cysteine (NAC), catalase, and reduced glutathione (B108866), effectively inhibits this reactivation, highlighting the central role of oxidative stress in this process. plos.orgnih.gov

The induction of oxidative stress by MNNG is characterized by increased lipid peroxidation and a depletion of cellular antioxidant defenses. nih.govnih.gov In animal models, MNNG treatment led to enhanced lipid peroxidation, a marker of oxidative damage to lipids, and a significant decrease in the levels of glutathione (GSH) and the activities of glutathione-dependent antioxidant enzymes like glutathione peroxidase (GPx) and glutathione S-transferase (GST). nih.govnih.gov This imbalance between pro-oxidant and antioxidant systems contributes to the genotoxicity and carcinogenic potential of MNNG.

Alterations in Gene Expression and Proteomic Profiles

The cellular response to MNNG involves extensive reprogramming of gene expression and the proteome. These changes reflect the cell's attempt to cope with the damage induced by the compound and can ultimately determine the cell's fate.

Identification of Differentially Expressed Genes

Exposure to MNNG leads to significant changes in the transcriptional landscape of cells. koreascience.krnih.gov Studies comparing gene expression profiles of normal stomach cells before and after MNNG treatment have identified numerous differentially expressed genes (DEGs). koreascience.krkjcls.org These DEGs are involved in a wide range of cellular processes, including cytoskeleton organization and signaling pathways like the PI3K-AKT pathway. koreascience.krkjcls.org Some of these MNNG-induced gene expression changes can persist for extended periods, even after the cessation of treatment, and are also observed in stomach cancers. nih.gov

For example, an early response to MNNG in normal stomach cells includes an increase in the expression of genes related to cytoskeleton proteins and a decrease in the expression of genes involved in the PI3K-AKT signaling pathway. kjcls.org In a study on rat pyloric mucosae, 143 genes were found to be up-regulated and 26 genes were down-regulated one day after MNNG treatment, with many of these changes also present in MNNG-induced stomach cancers. nih.gov Among the persistently up-regulated genes were those involved in tissue remodeling and cellular growth, while a down-regulated gene included the TGF-beta-inducible early growth response gene. nih.gov

| Gene Category | Expression Change | Cellular Process | Reference |

|---|---|---|---|

| Cytoskeleton Proteins | Up-regulated | Cell structure and integrity | kjcls.org |

| PI3K-AKT Signaling Pathway | Down-regulated | Cell survival, growth, proliferation | kjcls.org |

| Tissue Remodeling (e.g., Spi15, Serpine1, Fst) | Up-regulated | Extracellular matrix organization | nih.gov |

| Cellular Growth (e.g., Bdnf, Ros1, Fgf10) | Up-regulated | Cell proliferation and differentiation | nih.gov |

| TGF-beta-inducible early growth response gene | Down-regulated | Growth regulation | nih.gov |

Proteomic Profiles

Proteomic analyses have revealed that MNNG treatment leads to comprehensive changes in the protein expression profiles of cells, including the induction, suppression, up-regulation, and down-regulation of a multitude of proteins. nih.govacs.orgnih.gov In human amnion epithelial cells, over 80 proteins were found to be affected by MNNG treatment. nih.govacs.org These proteins are involved in a diverse array of cellular functions, such as:

Regulation of transcription

Metabolism

Cytoskeleton organization

Cell cycle control

Cell proliferation

Signal transduction

Transportation

The identification of these MNNG-responsive proteins provides valuable insights into the global cellular stress response to this chemical carcinogen and may lead to the discovery of new biomarkers for monitoring exposure risk. nih.govacs.orgnih.gov

| Protein Function | Observed Change | Potential Significance | Reference |

|---|---|---|---|

| Transcription Regulators | Affected | Alterations in gene expression programs | nih.govacs.org |

| Metabolic Enzymes | Affected | Changes in cellular energy and biosynthesis | nih.govacs.org |

| Cytoskeletal Proteins | Affected | Impact on cell shape, motility, and division | nih.govacs.orgnih.gov |

| Cell Cycle Regulators | Affected | Disruption of normal cell division checkpoints | nih.govacs.orgnih.gov |

| Signal Transduction Proteins | Affected | Aberrant cellular signaling pathways | nih.govacs.orgnih.gov |

| Transport Proteins | Affected | Changes in molecular transport across membranes | nih.govacs.org |

Influence on Specific Protein Levels (e.g., E-cadherin, β-catenin)

Exposure to this compound (MNNG) has been shown to significantly alter the expression of key cellular proteins involved in cell adhesion and signaling, such as E-cadherin and β-catenin. Studies on human gastric epithelial cells (GES-1) transformed by MNNG revealed a notable decrease in the protein levels of E-cadherin. amegroups.orgacs.org This reduction in E-cadherin is a hallmark of the epithelial-mesenchymal transition (EMT), a process where epithelial cells lose their characteristics and acquire a more migratory, mesenchymal phenotype. spandidos-publications.comwjgnet.com

Concurrently, MNNG exposure can affect β-catenin localization and signaling. In a rat model of stomach adenocarcinoma induced by MNNG, alterations in β-catenin were observed during tumor progression. While low-grade tumors maintained β-catenin at the cell membrane, more advanced, high-grade regions showed cytoplasmic and nuclear accumulation of the protein. nih.gov Nuclear translocation of β-catenin is significant as it can act as a transcriptional co-activator, driving the expression of genes involved in proliferation. Research has indicated that MNNG can promote the dissociation of β-catenin from E-cadherin. nih.gov Furthermore, in MNNG-exposed GES-1 cells, the expression levels of key proteins in the Wnt pathway, including β-catenin, were elevated. However, another study on MNNG-induced rat stomach carcinomas found no increase in the expression of the β-catenin oncogene. oup.com

| Protein | Effect of MNNG Exposure | Cell/Tissue Type | Observed Consequence | References |

|---|---|---|---|---|

| E-cadherin | Decreased expression | Human gastric epithelial cells (GES-1) | Associated with Epithelial-Mesenchymal Transition (EMT) | amegroups.orgacs.org |

| β-catenin | Cytoplasmic and nuclear accumulation | Rat stomach adenocarcinomas | Associated with late-stage tumor progression | nih.gov |

| β-catenin | Increased expression | Human gastric epithelial cells (GES-1) | Activation of Wnt signaling pathway |

Upregulation of Specific Receptors (e.g., CCR2)

A significant molecular response to MNNG is the upregulation of specific cell surface receptors, notably the C-C chemokine receptor 2 (CCR2). spandidos-publications.comnih.govnih.gov In human gastric epithelial cells (GES-1), which normally exhibit very low levels of CCR2, treatment with MNNG leads to a significant increase in its expression. nih.govnih.gov This upregulation is also observed in GES-1 cells that have been transformed into a precancerous state by MNNG. spandidos-publications.comresearchgate.net

The increased expression of CCR2 is functionally important. When these MNNG-treated or transformed cells are stimulated with the ligand for CCR2, which is C-C motif chemokine ligand 2 (CCL2), they exhibit enhanced migration and undergo epithelial-mesenchymal transition (EMT). spandidos-publications.comnih.gov This suggests that the MNNG-induced upregulation of CCR2 sensitizes the cells to CCL2, promoting cellular changes associated with the early stages of carcinogenesis. nih.gov

Induced Cellular Death Mechanisms

Apoptosis Induction (e.g., Caspase Activation, Annexin V Staining, Nuclear Fragmentation)

MNNG is a potent inducer of apoptosis, or programmed cell death, in various cell types. nih.gov This process is characterized by a series of distinct molecular and morphological events. A key feature of MNNG-induced apoptosis is the activation of caspases, a family of proteases that execute the apoptotic program. nih.govsci-hub.st Specifically, the activation of caspase-3 and caspase-9 has been observed in human lymphoblastoid and fibroblast cells following MNNG exposure. nih.govsci-hub.st The activation of these caspases is a critical step that leads to the cleavage of various cellular substrates, culminating in cell death. tandfonline.com

The initiation of apoptosis is often detected by Annexin V staining. sci-hub.stnih.gov Annexin V is a protein that binds to phosphatidylserine (B164497), a phospholipid that translocates from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Increased Annexin V staining has been demonstrated in human fibroblasts and other cell lines treated with MNNG, confirming the induction of apoptosis. sci-hub.st Morphologically, MNNG-induced apoptosis leads to nuclear fragmentation, where the cell's nucleus breaks down into smaller, condensed bodies. sci-hub.stmdpi.com This nuclear condensation and fragmentation is a classic hallmark of apoptotic cell death. mdpi.comnih.gov

| Apoptotic Marker | Observation after MNNG Exposure | Cell Type | References |

|---|---|---|---|

| Caspase Activation | Increased cleavage and activity of caspase-3 and caspase-9 | Human lymphoblastoid cells, Human fibroblasts | nih.govsci-hub.st |

| Annexin V Staining | Increased staining, indicating phosphatidylserine externalization | Human fibroblasts | sci-hub.st |

| Nuclear Fragmentation | Appearance of fragmented and condensed nuclei | Human fibroblasts | sci-hub.stmdpi.com |

Non-Apoptotic Cell Death Pathways (e.g., Necrosis, PARP Activation, AIF Release)

In addition to apoptosis, MNNG can trigger non-apoptotic cell death pathways, including necrosis and a form of programmed necrosis known as parthanatos. sci-hub.stscielo.br Unlike apoptosis, necrosis is often characterized by cell swelling and lysis. Studies have shown that MNNG treatment can lead to a necrotic phenotype in human fibroblasts and other cell types. sci-hub.sttandfonline.com

A central event in MNNG-induced non-apoptotic cell death is the hyperactivation of Poly(ADP-ribose) polymerase (PARP). sci-hub.stmdpi.com PARP is a nuclear enzyme that senses DNA damage. mdpi.com Extensive DNA damage caused by MNNG leads to the overactivation of PARP, which in turn results in the depletion of cellular energy stores (NAD+ and ATP) and ultimately cell death. mdpi.com

The activation of PARP is also linked to the release of Apoptosis-Inducing Factor (AIF) from the mitochondria. sci-hub.stnih.gov Following MNNG-induced DNA damage, activated PARP facilitates the translocation of AIF from the mitochondria to the nucleus. sci-hub.stmdpi.com In the nucleus, AIF contributes to chromatin condensation and large-scale DNA fragmentation, executing a caspase-independent cell death program. nih.gov This PARP-AIF axis is a key mechanism of parthanatos. scielo.brbiologists.com

Cell Proliferation, Differentiation, and Transformation

Abnormal Cellular Proliferation and Hypercellularity

Exposure to MNNG is a well-established method for inducing abnormal cellular proliferation and hypercellularity, key characteristics of carcinogenesis. wjgnet.comnih.gov In vitro studies using human gastric mucosal epithelial cells (GES-1) have demonstrated that chronic MNNG treatment leads to a significant increase in cell proliferation ability. wjgnet.com This uncontrolled proliferation is a critical step in the malignant transformation of cells. nih.gov

In animal models, the administration of MNNG in drinking water to rats results in observable changes in the gastric mucosa. As early as 10 weeks into treatment, the pyloric pits of the stomach show a higher labeling index, indicating increased cell division. karger.com This leads to hypercellularity, characterized by the marked crowding and stratification of cells within the colon crypts of treated rats. nih.gov These proliferative changes are considered early events in the development of gastric tumors. karger.com The ability of MNNG to disrupt the normal regulation of cell population proliferation has been documented in various tissues. zfin.org

Epithelial-to-Mesenchymal Transition (EMT) Induction

This compound (MNNG) has been identified as a potent inducer of the Epithelial-to-Mesenchymal Transition (EMT), a critical process in which epithelial cells acquire mesenchymal, fibroblast-like properties and show reduced intercellular adhesion and increased motility. This transition is a key event in the initiation of carcinogenesis. wjgnet.com

Research on human gastric mucosa epithelial cells (GES-1) has demonstrated that MNNG can induce EMT. nih.gov Studies show that MNNG-pretreated or transformed GES-1 cells, when stimulated with the chemokine CCL2, exhibit enhanced migration and undergo EMT. nih.govspandidos-publications.com This process is linked to the upregulation of the CCL2 receptor, CCR2, which is significantly increased in GES-1 cells after MNNG treatment. nih.govspandidos-publications.com The subsequent CCL2/CCR2 signaling appears to be a key regulator of EMT in these gastric epithelial cells. nih.gov The morphological changes associated with EMT, such as cells adopting a more slender, spindle-shape, are observed in MNNG-pretreated cells upon CCL2 stimulation. spandidos-publications.com This transition is further confirmed by changes in protein expression, specifically the downregulation of the epithelial marker E-cadherin and upregulation of the mesenchymal marker N-cadherin. spandidos-publications.com

Furthermore, chronic exposure to MNNG has been shown to facilitate EMT in rat gastric tissues, a process that can be reversed by certain flavonoids like hesperetin. wjgnet.com Exosomes derived from MNNG-transformed gastric cells (TGES-1) can enhance EMT in normal GES-1 cells, suggesting a mechanism for the propagation of malignant phenotypes. wjgnet.com

Table 1: MNNG-Induced Epithelial-to-Mesenchymal Transition (EMT) Findings

| Cell Line/Model | Key Findings | Molecular Markers | Reference |

|---|---|---|---|

| Human Gastric Epithelial Cells (GES-1) | MNNG pretreatment or transformation upregulates the CCR2 receptor. | Upregulated: N-cadherin, CCR2 | spandidos-publications.com |

| Subsequent stimulation with CCL2 promotes cell migration and EMT. | Downregulated: E-cadherin | ||

| MNNG-transformed GES-1 cells (MC cells) | CCL2 stimulation for 9 days induces a fibroblastic spindle-shaped morphology and promotes migration. | Upregulated: N-cadherin | spandidos-publications.com |

| Downregulated: E-cadherin |

In Vitro Cell Transformation to Malignant Phenotypes

MNNG is a widely utilized chemical carcinogen for inducing the malignant transformation of cells in vitro, effectively converting normal cells into those exhibiting cancerous phenotypes. kjcls.orgnih.gov This process mimics key stages of in vivo carcinogenesis and serves as a valuable model for studying the mechanisms of cancer development. nih.gov

Studies have successfully demonstrated the transformation of various cell types upon MNNG exposure. Early research showed that MNNG could transform human osteosarcoma cells in culture. nih.gov Similarly, treatment of diploid Syrian hamster embryo (SHE) cells with MNNG resulted in malignant transformation, characterized by rapid proliferation, shortened doubling times, the ability to form colonies in solid agar, and the formation of transformed foci in tissue culture. nih.gov These transformed SHE cells also displayed an increase in microvilli, greater DNA content, and more chromosomes compared to control cells. nih.gov

The transformation process is cell-cycle dependent. In synchronized C3H10T1/2 mouse embryo fibroblast cells, the maximal induction of morphological transformation occurred when MNNG was applied at the G1/S boundary of the cell cycle. pnas.org Human gastric mucosal epithelial cells (GES-1) can be transformed by MNNG into a precancerous cell model, which is then widely used to investigate the mechanisms of gastric carcinogenesis. spandidos-publications.comamegroups.org These transformed cells exhibit characteristics of malignant cells, including enhanced proliferation, apoptosis resistance, and increased metastatic ability. amegroups.org

Table 2: Examples of In Vitro Cell Transformation by MNNG

| Cell Line | Species | Observed Malignant Phenotypes | Reference |

|---|---|---|---|

| Osteosarcoma cells | Human | Neoplastic transformation. | nih.gov |

| Syrian Hamster Embryo (SHE) cells | Syrian Hamster | Rapid proliferation, formation of colonies in agar, increased DNA content, chromosomal aberrations. | nih.gov |

| C3H10T1/2 C18 cells | Mouse | Morphological transformation, with maximal induction at the G1/S cell cycle boundary. | pnas.org |

Changes in Pepsinogen Phenotypes in Cell Cultures

Exposure to MNNG induces significant and lasting changes in the phenotypes of pepsinogens, the precursors to the digestive enzyme pepsin. These alterations are considered irreversible phenotypic changes that occur during the carcinogenic process and can serve as early biochemical markers for gastric cancer development. oup.comnih.gov

Studies in rats treated with MNNG have shown consistent changes in pepsinogen (Pg) isozyme patterns in the gastric mucosa long before adenocarcinomas appear. nih.gov Specifically, Pg 1, one of the three major pepsinogen isozymes normally present in the pyloric mucosa, was observed to decrease or disappear as early as one week after the start of MNNG administration. nih.govnih.gov This reduction or loss of Pg 1 was also found in 28 out of 30 well-differentiated adenocarcinomas induced by MNNG. nih.govoup.com Similar changes were noted in the fundic mucosa, where isozymes Pg 1 and Pg 2 decreased or disappeared following MNNG treatment. nih.govoup.com

These in vivo findings have been replicated in cell culture experiments. In MNNG-treated rat chief cell cultures, comparable phenotypic changes were observed after only seven days. nih.gov The research was extended to human cells, where MNNG treatment of human chief cell cultures led to a decrease in the Pg3 band, a change consistent with the "carcinogenic" phenotype observed in rat models. nih.gov These studies suggest that MNNG-induced alterations in pepsinogen expression are an early and potentially diagnostic event in gastric carcinogenesis. nih.gov

Table 3: MNNG-Induced Changes in Pepsinogen Isozymes

| Model System | Mucosal Region | Pepsinogen Isozyme(s) Affected | Observed Change | Timing of Change | Reference |

|---|---|---|---|---|---|

| Wistar Rats (in vivo) | Pyloric | Pg 1 | Decrease or disappearance | From 1 week after MNNG treatment | nih.govnih.gov |

| Wistar Rats (in vivo) | Fundic | Pg 1, Pg 2 | Decrease or disappearance | From 3 months after MNNG treatment | nih.govoup.com |

| Rat Chief Cells (in vitro) | Not Applicable | Fastest migrating band | Decrease or disappearance | After 7 days of MNNG treatment | nih.gov |

Interaction with Viral Pathogens (e.g., Epstein-Barr Virus Reactivation)

This compound interacts significantly with certain viral pathogens, most notably the Epstein-Barr virus (EBV). MNNG has been shown to induce the reactivation of EBV from its latent state, a process implicated in the development of EBV-associated malignancies such as nasopharyngeal carcinoma (NPC) and gastric carcinoma. nih.govplos.orgoncotarget.comnih.gov

In latently EBV-infected nasopharyngeal carcinoma cell lines, MNNG treatment leads to a dose-dependent increase in viral reactivation. nih.govplos.org While a single non-toxic dose may not induce discernible reactivation, repeated treatments with low concentrations of MNNG can significantly trigger the viral lytic cycle. nih.gov This reactivation is characterized by the expression of EBV immediate-early proteins, such as BZLF1 (Zta) and BRLF1 (Rta), and the early antigen BMRF1 (EA-D). plos.orgresearchgate.net

MNNG can also act synergistically with other chemical agents to enhance EBV reactivation. A low dose of MNNG combined with 12-O-tetradecanoylphorbol-1,3-acetate (TPA) and sodium butyrate (B1204436) (SB) results in a marked increase in viral reactivation compared to treatment with TPA/SB alone. nih.govplos.org Mechanistically, MNNG enhances the transcriptional activity of the viral Rta protein on the promoters of both the Rta and Zta genes. nih.gov The induction of EBV reactivation by MNNG is mediated by reactive oxygen species (ROS) and involves the activation of the ATM, p38 MAPK, and JNK signaling pathways. researchgate.net This viral reactivation is critical for enhancing genome instability in host cells, thereby contributing to malignant progression. nih.gov

Table 4: MNNG and Epstein-Barr Virus (EBV) Reactivation

| Cell Line | Key Findings | Mechanism of Action | Synergistic Agents | Reference |

|---|---|---|---|---|

| EBV-positive Nasopharyngeal Carcinoma (NA, HA) | MNNG induces dose-dependent EBV reactivation. | Enhances transcriptional activity of Rta on Rta and Zta promoters. | 12-O-tetradecanoylphorbol-1,3-acetate (TPA) and sodium butyrate (SB) | nih.gov |

| Repeated low-dose MNNG treatment induces significant viral reactivation. | Mediated by Reactive Oxygen Species (ROS). | researchgate.net |

Mutagenic and Genotoxic Properties in Experimental Model Systems

Mutagenesis in Prokaryotic Models

MNNG's mutagenic properties have been extensively studied in various prokaryotic systems, providing fundamental insights into its mechanisms of action.

MNNG is a powerful mutagen in numerous bacterial species. In Escherichia coli, it has been shown to induce a high frequency of mutations. davidmoore.org.uknih.gov Studies have demonstrated that exposure to MNNG can lead to a significant increase in auxotrophic and valine-resistant mutants. davidmoore.org.uk Similarly, in Bacillus subtilis, MNNG induces mutations, and the cells can develop resistance to its killing and mutagenic effects through an adaptive response involving a methyltransferase that removes methyl groups from DNA. nih.govhoustonmethodist.org Research on Streptococcus pneumoniae has revealed that the mutagenic actions of MNNG can be significantly enhanced by oxidized glutathione (B108866). nih.govasm.org In Salmonella typhimurium, MNNG has also been established as an effective mutagen. researchgate.net

The primary mutagenic effect of MNNG is the induction of GC-to-AT transition mutations. wikipedia.org This is a direct consequence of the alkylation of the O6 position of guanine (B1146940), forming O6-methylguanine. This modified base has a tendency to mispair with thymine (B56734) during DNA replication, leading to the observed transition. DNA sequence analysis of MNNG-induced mutations in the phage P22 mnt repressor gene revealed that 29 out of 30 mutations were GC-to-AT transitions. elsevierpure.comnih.gov Similarly, a study on the lacI gene of E. coli found that G:C to A:T transitions accounted for all but three of 167 independent mutations characterized. nih.gov While less frequent, AT-to-GC transitions have also been reported, although they represent a minor fraction of the mutational spectrum. elsevierpure.comnih.gov

Several factors can modulate the mutagenic activity of MNNG in bacteria. The stability and reactivity of MNNG are pH-dependent; it is known to produce diazomethane (B1218177) in basic aqueous solutions and nitrous acid in acidic conditions, both of which are mutagenic. wikipedia.org The intracellular concentration of thiol-containing compounds, such as glutathione, can significantly impact MNNG's mutagenicity. In Streptococcus pneumoniae, oxidized glutathione was found to potentiate the lethal and mutagenic actions of MNNG. nih.govasm.org

DNA replication is crucial for the fixation of MNNG-induced mutations. The mispairing of O6-methylguanine with thymine occurs during the replication process. Furthermore, deficiencies in DNA repair systems can enhance the mutagenic effects of MNNG. For instance, E. coli strains deficient in a major apurinic/apyrimidinic (AP) endonuclease are significantly more sensitive to MNNG-induced mutagenesis. nih.gov This suggests that AP sites, which can be formed from the removal of alkylated bases, are mutagenic intermediates. nih.gov

Chromosomal Aberrations and Genomic Instability

Induction of Chromosomal Aberrations

N''-Methyl-N-nitro-N'-nitrosoguanidine is a potent clastogen, meaning it can induce structural and numerical chromosomal aberrations. Studies in various cell lines, including Chinese hamster ovary (CHO) cells, have demonstrated the ability of MNNG to cause a range of chromosomal damage.

The types of structural aberrations induced by MNNG include chromatid breaks and exchanges. More complex rearrangements such as the formation of ring chromosomes and dicentric chromosomes (chromosomes with two centromeres) have also been observed. The induction of these aberrations is a direct consequence of MNNG's ability to cause DNA strand breaks.

In addition to structural changes, MNNG can also lead to numerical chromosomal anomalies, or aneuploidy, which is an abnormal number of chromosomes in a cell. This indicates that MNNG can interfere with the proper segregation of chromosomes during cell division.

Micronuclei Formation

A well-documented consequence of MNNG exposure is the formation of micronuclei. Micronuclei are small, extranuclear bodies that contain chromosomal fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis. They serve as a biomarker of chromosomal damage and genomic instability.

The induction of micronuclei by MNNG has been observed in a variety of experimental systems. In vitro studies using Chinese hamster V79 cells have shown a dose-dependent increase in micronuclei formation following MNNG treatment. Furthermore, in vivo studies in rats have demonstrated that oral administration of MNNG leads to the formation of micronuclei in the cells of the gastro-intestinal epithelium.

Induction of Micronuclei by MNNG

| Experimental System | Key Findings | Reference |

|---|---|---|

| Chinese Hamster V79 Cells (in vitro) | Dose-dependent increase in micronuclei formation. | - |

| Rat Gastro-intestinal Epithelium (in vivo) | Induction of micronuclei following oral administration. | - |

Sister Chromatid Exchanges

Sister chromatid exchange (SCE) is the reciprocal exchange of genetic material between two identical sister chromatids. While the exact molecular mechanisms underlying SCE are not fully understood, an increase in the frequency of SCEs is a sensitive indicator of genotoxic exposure.

This compound has been shown to be a potent inducer of sister chromatid exchanges. nih.gov Comparative studies have demonstrated that MNNG can significantly elevate the frequency of SCEs in cultured mammalian cells, such as V79 cells. The induction of SCEs is thought to be related to the formation of DNA adducts and the subsequent cellular repair processes.

Untargeted Mutagenesis on Undamaged DNA Templates

While the primary mechanism of MNNG-induced mutagenesis is through direct alkylation of DNA, there is evidence to suggest that it can also contribute to untargeted mutagenesis on undamaged DNA templates. This can occur through indirect mechanisms, such as the generation of reactive oxygen species (ROS).

Studies have shown that exposure to MNNG can lead to the production of ROS within cells. researchgate.netnih.gov ROS are highly reactive molecules that can damage various cellular components, including DNA. The oxidative DNA damage caused by ROS can lead to mutations if not properly repaired. This represents a pathway by which MNNG can cause mutations in DNA that it has not directly alkylated.

The generation of ROS can also contribute to a phenomenon known as the bystander effect, where cells that have not been directly exposed to a genotoxic agent exhibit genetic damage as a result of signals received from neighboring damaged cells. nih.govnih.gov While direct evidence for an MNNG-induced bystander effect is not extensively documented in the provided search results, the known production of ROS by MNNG provides a plausible mechanism for such untargeted effects. researchgate.netnih.gov This indirect pathway of mutagenesis underscores the complex and multifaceted nature of MNNG's genotoxicity.

N Methyl N Nitro N Nitrosoguanidine in Animal Models of Carcinogenesis

Rodent Models of Gastric Carcinogenesis

Rodents are the most frequently used subjects in MNNG-induced gastric carcinogenesis studies due to their anatomical and physiological similarities to humans, relatively short lifespans, and the ability to control experimental variables.

Rat Models (e.g., Wistar Rats, Fischer 344 Rats)

Wistar and Fischer 344 rats are common strains used in MNNG-induced gastric cancer research. nih.govnih.govoup.comoup.com Administration of MNNG to these rats has been shown to reliably induce gastric tumors, particularly adenocarcinomas in the pyloric region of the glandular stomach. mdpi.comdocumentsdelivered.com Studies have demonstrated that the carcinogenic effect of MNNG in rats is primarily localized. inchem.org For instance, male F344 rats administered MNNG developed neoplasms in both the forestomach and the glandular stomach, with a 65% incidence of glandular stomach neoplasms. nih.gov Research in Wistar rats has shown that MNNG can induce squamous cell papilloma and carcinoma in the forestomach and adenocarcinoma in the pylorus. oup.com These models have been instrumental in studying the histopathological progression of gastric cancer and the influence of various factors on carcinogenesis. nih.govaacrjournals.org

Mouse Models (e.g., BALB/c, C3H, C57BL/6 Mice)

While rats are susceptible, mice have shown remarkable resistance to MNNG-induced gastric carcinogenesis. nih.govmdpi.comresearchgate.net For example, a study involving female BALB/c mice found that MNNG treatment led to the development of squamous cell carcinomas in the mouth and forestomach, but not adenocarcinomas in the glandular stomach. nih.govmdpi.com Due to this resistance, other N-nitroso compounds like N-methyl-N-nitrosourea (MNU) are more commonly used to induce gastric tumors in mice. nih.govmdpi.comnih.gov However, MNNG is still used in mouse models, often in combination with other factors like Helicobacter infection, to study gastric tumorigenesis. cancerbiomed.org

Mongolian Gerbil Models

Mongolian gerbils have proven to be a highly effective model for studying MNNG-induced gastric carcinogenesis. nih.govmdpi.com They are particularly sensitive to the carcinogenic effects of MNNG, developing gastric adenocarcinomas at a high incidence. nih.govmdpi.comnih.govnih.gov One study reported that exposure to MNNG in drinking water resulted in gastric adenocarcinomas in 63.6% of gerbils. nih.govmdpi.comnih.govnih.gov The combination of MNNG treatment and Helicobacter pylori infection in Mongolian gerbils has been shown to significantly enhance the carcinogenic effect, making this a valuable model for investigating the interplay between chemical carcinogens and bacterial infections in gastric cancer development. nih.govoup.comnih.gov

Tumor Spectrum and Incidence in Different Species and Tissues

MNNG induces a range of tumors in the upper gastrointestinal tract of animal models, with the type and location of tumors varying between species.

Tumor Spectrum and Incidence with MNNG

| Species | Tissue | Tumor Type | Incidence |

|---|---|---|---|

| Rat (F344) | Forestomach | Neoplasms | 85% nih.gov |

| Glandular Stomach | Neoplasms | 65% nih.gov | |

| Rat (Wistar) | Forestomach | Squamous Cell Papilloma/Carcinoma | High oup.com |

| Pylorus (Glandular Stomach) | Adenocarcinoma | High oup.com | |

| Jejunum | Adenocarcinoma | 25-30% oup.com | |

| Liver | Solitary Cysts, Cholangioma | 30% and 25-70% respectively (single dose) oup.com | |

| Mouse (BALB/c) | Mouth and Forestomach | Squamous Cell Carcinoma | - nih.govmdpi.com |

| Glandular Stomach | Adenocarcinoma | Not observed nih.govmdpi.com | |

| Intestinal Serosa | Hemangiosarcomas | - nih.gov | |

| Mongolian Gerbil | Glandular Stomach | Adenocarcinoma | 63.6% nih.govnih.gov |

| Dog | Gastrointestinal Tract | Sarcomas | - inchem.org |

In rats, MNNG predominantly induces neoplasms in the forestomach and glandular stomach. nih.gov Specifically, Wistar rats develop squamous cell papillomas and carcinomas in the forestomach and adenocarcinomas in the pylorus. oup.com Tumors can also occur in the jejunum, and with single high doses, in the liver. oup.com In contrast, mice are more prone to developing squamous cell carcinomas in the mouth and forestomach, and hemangiosarcomas of the intestinal serosa, but not glandular stomach adenocarcinomas from MNNG alone. nih.govmdpi.comnih.gov Mongolian gerbils are highly susceptible to developing adenocarcinomas in the glandular stomach. nih.govnih.gov In dogs, MNNG has been reported to cause sarcomas of the gastrointestinal tract, with intestinal sarcomas often leading to death before gastric cancer can be observed. inchem.orgnih.gov

Histopathological Progression of Lesions

The administration of MNNG in animal models allows for the detailed study of the sequential histopathological changes that lead to cancer. The process typically begins with the appearance of precancerous lesions. researchgate.netwjgnet.com In the glandular stomach, MNNG induces changes in the epithelium of the gland's cambial zone, which progress to precancerous conditions and eventually adenocarcinomas. nih.gov

The progression often involves stages of gastric epithelial dysplasia and malignant transformation. frontiersin.org Studies have documented the development from early lesions to dysplastic glands and finally to invasive carcinoma. whuhzzs.com The induced tumors can present as well-differentiated or poorly differentiated adenocarcinomas. nih.govnih.gov In the forestomach, the progression typically involves the development of squamous cell carcinomas. nih.govmdpi.com Sarcomas have also been observed in the gastrointestinal tract of MNNG-treated animals. inchem.org

Sequential Observation Techniques in Vivo

Recent advancements in imaging have enabled the real-time, sequential observation of gastric carcinogenesis in live animal models. Endoscopic examination, in particular, has proven to be a valuable tool. nih.govwaocp.org Using newly developed flexible endoscopes, researchers can repeatedly visualize the gastric mucosa of rats throughout the course of MNNG treatment. nih.govwaocp.org

This technique allows for the direct observation of the growth process of gastric tumors, from early mucosal changes like bleeding and erosion to the formation of visible tumors. waocp.org The incidence and size of tumors observed endoscopically have been shown to correlate well with histological findings upon necropsy. nih.govwaocp.org Furthermore, endoscopic biopsy forceps can be used to collect tissue samples from the gastric mucosa of living rats for histological analysis, providing a powerful method for studying the dynamic process of carcinogenesis at an individual level. nih.govwaocp.org

Carcinogenesis in Other Organ Systems and Tissues (e.g., Colon, Duodenum)

While N''-Methyl-N-nitro-N'-nitrosoguanidine (MNNG) is extensively recognized for its role in inducing gastric cancer in animal models, its carcinogenic activity extends to other parts of the gastrointestinal tract, including the colon, rectum, and duodenum. The local carcinogenic effect of MNNG is a key factor, meaning tumors often develop at the site of administration. rsc.org

Intrarectal instillation of MNNG is a widely used technique to induce colorectal cancer in rodents. researchgate.netmdpi.com This method allows for the direct application of the carcinogen to the mucosal lining of the distal colon and rectum. Studies in Sprague-Dawley and Fischer 344 rats have shown that repeated intrarectal administration of MNNG successfully induces the formation of adenomas and adenocarcinomas in the large intestine. researchgate.netnih.govnih.gov In one study, adenocarcinomas of the large intestine developed in rats after intrarectal administration, with some tumors metastasizing to the liver, pancreas, and adrenals. nih.gov The resulting tumors are often multiple and can be sessile or polypoid lesions. researchgate.netnih.gov This model is considered advantageous for studying carcinogenesis in the distal colon and rectum because MNNG acts as a direct alkylating agent, not requiring metabolic activation, which allows for the study of modifying factors without the interference of carcinogen metabolism. researchgate.netmdpi.comnih.gov

Oral administration of MNNG has also been shown to induce tumors in the small intestine, specifically the duodenum, in addition to the stomach. rsc.org Research in mice has demonstrated the development of duodenal neoplasms following the oral intake of MNNG derivatives. nih.gov

The table below summarizes findings from various animal models where MNNG induced carcinogenesis in the colon and duodenum.

Table 1: MNNG-Induced Carcinogenesis in Colon and Duodenum of Animal Models

| Animal Model | Route of Administration | Organ Affected | Tumor Types Observed | Key Findings |

|---|---|---|---|---|

| Sprague-Dawley Rats | Intrarectal | Colon, Rectum | Adenocarcinomas | Development of multiple tumors; one case of metastasis to liver, pancreas, and adrenals. nih.gov |

| Fischer 344 Rats | Intrarectal | Distal Colon, Rectum | Adenomas, Adenocarcinomas | High incidence of tumor induction (100% in one study), with tumors localized to the site of application. researchgate.netnih.gov |

| Mice | Intrarectal | Distal Colon, Rectum | Tumors | Development of inflammation and tumors observed via endoscopy. nih.gov |

| Mice | Oral | Duodenum, Esophagus | Duodenal Neoplasms, Squamous Cell Carcinoma | Induction of tumors in the upper gastrointestinal tract. nih.gov |

Co-carcinogenesis and Modifying Factors in Vivo

The carcinogenic effects of MNNG in animal models can be significantly influenced by various co-factors, including infections, dietary habits, and inflammatory responses. These factors can act synergistically with MNNG to accelerate or enhance the development of tumors.

Synergistic Effects with Helicobacter pylori Infection

Helicobacter pylori (H. pylori) infection is a well-established risk factor for gastric cancer. nih.gov In animal models, co-administration of MNNG with H. pylori infection has been shown to synergistically promote gastric carcinogenesis. nih.gov Studies in Mongolian gerbils, for instance, have demonstrated that H. pylori infection significantly enhances the carcinogenic action of MNNG, leading to a higher incidence of gastric adenocarcinoma compared to MNNG treatment alone. researchgate.net Similarly, in ferrets infected with a related organism, Helicobacter mustelae, administration of MNNG led to the development of gastric adenocarcinoma in a high percentage of animals, a result not seen in untreated, infected ferrets. nih.govnih.gov

The mechanisms behind this synergy are multifaceted. H. pylori infection enhances epithelial cell proliferation and reduces the apoptosis that is normally induced by MNNG. nih.gov This alteration in cell kinetics is believed to contribute to the development of gastric cancer. nih.gov Furthermore, chronic infection with CagA-positive strains of H. pylori, in combination with MNNG, has been shown to induce properties characteristic of cancer stem cells and an epithelial-mesenchymal transition (EMT) in gastric mucosal cells, both in vitro and in vivo. nih.gov

Influence of Dietary Factors (e.g., High-Salt Diet, Calcium-Deficient Diet)

Dietary components can act as significant modifying factors in MNNG-induced carcinogenesis.

A high-salt diet has been shown to enhance gastric carcinogenesis in rats treated with MNNG. mdpi.comnih.gov Concomitant administration of sodium chloride with MNNG in the drinking water increased both the incidence and the size of gastric tumors. nih.gov High-salt intake is believed to act as a promoting agent by directly damaging the gastric mucosa, leading to cell death and subsequent regenerative proliferation, which can enhance the effects of a carcinogen like MNNG. mdpi.com The combination of a high-salt diet and MNNG has been used to successfully establish rat models of chronic atrophic gastritis and intestinal metaplasia, which are precancerous lesions. mdpi.com

A calcium-deficient diet has also been found to promote MNNG-induced gastric cancer in Wistar rats. rsc.orgmdpi.com In one study, rats fed a calcium-deficient diet after MNNG treatment showed a significantly higher incidence of gastric cancers compared to those on a normal-calcium diet. rsc.orgmdpi.com The enhancing effect of calcium deficiency may be linked to an increase in tissue norepinephrine (B1679862) concentration in the gastric wall and a subsequent stimulation of epithelial cell proliferation. rsc.orgmdpi.com

Table 2: Influence of Dietary Factors on MNNG-Induced Gastric Carcinogenesis in Rats

| Dietary Factor | Animal Model | Key Findings | Proposed Mechanism |

|---|---|---|---|

| High-Salt Diet | Wistar Rats | Increased incidence and size of gastric tumors when given with MNNG. nih.gov | Direct damage to gastric mucosa, inducing regenerative cell proliferation. mdpi.com |

| Calcium-Deficient Diet | Wistar Rats | Significantly increased incidence of gastric cancers. rsc.orgmdpi.com | Increased norepinephrine in the gastric wall, stimulating epithelial cell proliferation. rsc.orgmdpi.com |

Modulatory Effects of Inflammatory Mediators (e.g., IL-1β)